NM-702

Phosphodiesterase PDE3 Enzyme Inhibition

NM-702 (Parogrelil hydrochloride) is a uniquely potent, dual PDE3/thromboxane A2 synthase inhibitor with clinical proof-of-concept for peripheral arterial disease. Preclinical data confirms 30-60x greater in vivo potency than cilostazol, making it a superior reference compound for vascular and asthma models. Supplied as high-purity research material for R&D; not for human use.

Molecular Formula C19H19BrCl2N4O2
Molecular Weight 486.2 g/mol
CAS No. 878796-94-2
Cat. No. B1678473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNM-702
CAS878796-94-2
Synonyms4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride
NM-702
NT 702
NT-702
NT702 cpd
parogrelil hydrochloride
Molecular FormulaC19H19BrCl2N4O2
Molecular Weight486.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl
InChIInChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H
InChIKeyQWGUGDYWUADMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NM-702 (Parogrelil Hydrochloride, CAS 878796-94-2): Compound Identity and Pharmacological Classification


NM-702 (Parogrelil hydrochloride; also designated NT-702) is a small-molecule inhibitor of phosphodiesterase (PDE) and thromboxane A₂ synthase. It is being developed for the treatment of intermittent claudication associated with peripheral arterial disease (PAD) and bronchial asthma. NM-702 selectively inhibits PDE3 isozymes [1] and demonstrates both bronchodilating and anti-inflammatory effects in preclinical models [2]. The compound has been evaluated in Phase 2 clinical trials for intermittent claudication [3].

NM-702: Why Generic PDE Inhibitor Substitution Is Not Supported by Preclinical Data


Substitution of NM-702 with other phosphodiesterase (PDE) inhibitors, such as cilostazol, is not supported by preclinical evidence. NM-702 exhibits a unique selectivity profile and significantly greater potency for its primary target, PDE3, compared to cilostazol [1]. Furthermore, NM-702 demonstrates a distinct pharmacological profile, including both bronchodilating and anti-inflammatory effects in asthma models, a dual action not typically observed with other PDE3 inhibitors [2]. These quantitative differences in target engagement and functional pharmacology preclude simple interchangeability within the PDE inhibitor class.

NM-702: A Quantitative Evidence Guide for Scientific Differentiation and Procurement


Superior PDE3 Inhibition Potency vs. Cilostazol

NM-702 demonstrates significantly greater potency for PDE3 inhibition than cilostazol. In a head-to-head comparison using recombinant human PDE enzymes, NM-702 inhibited PDE3A and PDE3B with IC50 values of 0.179 nM and 0.260 nM, respectively, whereas cilostazol showed IC50 values of 231 nM and 237 nM, respectively [1]. This represents an over 1000-fold difference in potency.

Phosphodiesterase PDE3 Enzyme Inhibition Selectivity

Enhanced Inhibition of Platelet Aggregation vs. Cilostazol

NM-702 inhibits human platelet aggregation induced by various agonists with IC50 values ranging from 11 to 67 nM, while cilostazol requires concentrations of 4.1 to 17 μM for similar inhibition [1]. This represents a potency advantage of two to three orders of magnitude for NM-702.

Antiplatelet Thrombosis In Vitro Pharmacology

Superior Vasorelaxant Effect in Aortic Tissue vs. Cilostazol

NM-702 inhibits phenylephrine-induced contraction of rat aortic rings with an IC50 of 24 nM. Under the same experimental conditions, cilostazol shows an IC50 of 1.0 μM [1]. This indicates NM-702 is approximately 40-fold more potent as a vasorelaxant in this tissue model.

Vasodilation Smooth Muscle Ex Vivo Pharmacology

Superior In Vivo Efficacy and Potency in a Rat Model of Intermittent Claudication vs. Cilostazol

In a rat femoral artery ligation model of intermittent claudication, oral administration of NM-702 at 5 and 10 mg/kg twice daily (BID) for 13 days significantly improved walking distance. In contrast, cilostazol required a dose of 300 mg/kg BID to produce a similar, albeit less robust, effect on walking distance, with a significant improvement only observed for plantar surface temperature on day 8 [1].

Intermittent Claudication Peripheral Arterial Disease In Vivo Efficacy

Superior Ex Vivo Antiplatelet Potency After Oral Dosing vs. Cilostazol

A single oral dose of NM-702 at 3 mg/kg or higher significantly inhibited ex vivo rat platelet aggregation. For cilostazol, a single oral dose of 300 mg/kg was required to achieve a significant effect [1]. This indicates a 100-fold or greater difference in oral potency for this pharmacodynamic endpoint.

Ex Vivo Pharmacology Oral Bioavailability Antiplatelet

Clinical Efficacy in Claudication-Limited Exercise Performance vs. Placebo

In a 24-week Phase 2 clinical trial (NCT00102050) in patients with claudication, NM-702 at 8 mg BID significantly increased peak walking time on a graded treadmill compared to placebo. The 8 mg NM-702 group showed a 28.1 ± 50.5% increase, while the placebo group showed a 17.1 ± 49.0% increase (p = 0.004) [1]. The 4 mg NM-702 group showed a 22.1 ± 60.1% increase.

Clinical Trial Intermittent Claudication Phase 2

NM-702: Targeted Research and Development Application Scenarios Based on Empirical Evidence


In Vitro and In Vivo PDE3 Pharmacology Studies

NM-702 is ideally suited as a reference compound for investigating the role of PDE3 inhibition in various disease models, particularly those involving vascular dysfunction and platelet aggregation. Its exceptional potency (IC50 ~0.2 nM for PDE3A) allows for studies at low nanomolar concentrations, minimizing potential off-target effects [1]. Its well-characterized in vivo efficacy at low oral doses (5-10 mg/kg in rats) makes it a robust tool for preclinical proof-of-concept studies in PAD and thrombosis [1].

Research on Asthma Pathophysiology and Dual-Action Bronchodilator/Anti-inflammatory Agents

NM-702 provides a valuable tool for dissecting the contribution of PDE3 to airway hyperresponsiveness and inflammation. Preclinical studies demonstrate its ability to inhibit LTD4- and histamine-induced tracheal contraction (EC50 ~3.2x10⁻⁷ M and 2.5x10⁻⁷ M) and suppress both the immediate and late asthmatic responses in guinea pigs [2]. This dual bronchodilating and anti-inflammatory profile makes NM-702 a unique reference compound for exploring novel therapeutic strategies for asthma [2].

Clinical Development of Next-Generation Therapies for Intermittent Claudication and PAD

Based on positive Phase 2 clinical trial data, NM-702 represents a clinically validated starting point for the development of improved treatments for intermittent claudication [3]. The trial demonstrated a statistically significant improvement in peak walking time with 8 mg BID dosing [3]. Its substantial potency advantage over cilostazol in preclinical models (30- to 60-fold lower effective dose in vivo) suggests potential for a more favorable therapeutic window [1].

Mechanistic Studies on Thromboxane A2 Synthase Inhibition

NM-702 is a dual inhibitor of PDE and thromboxane A2 synthase [4]. This unique dual mechanism can be exploited in research focused on the interplay between platelet activation pathways and vascular tone, particularly in models of atherosclerosis and thrombosis. Its potent inhibition of both pathways may offer synergistic benefits not achievable with selective inhibitors of either target alone [4].

Technical Documentation Hub

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